(3S)-3-Ethenylcyclopentan-1-one
Description
Properties
CAS No. |
90304-25-9 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(3S)-3-ethenylcyclopentan-1-one |
InChI |
InChI=1S/C7H10O/c1-2-6-3-4-7(8)5-6/h2,6H,1,3-5H2/t6-/m0/s1 |
InChI Key |
JORKABJLEXAPFV-LURJTMIESA-N |
Isomeric SMILES |
C=C[C@H]1CCC(=O)C1 |
Canonical SMILES |
C=CC1CCC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares (3S)-3-Ethenylcyclopentan-1-one with two structurally related cyclopentanone derivatives, highlighting key differences in substituents, molecular properties, and reactivity.
Substituent Effects on Physical Properties
- Its moderate polarity suggests solubility in organic solvents like dichloromethane or ethyl acetate.
- Acetyl Group : The electron-withdrawing acetyl group in (3S)-3-acetylcyclopentan-1-one increases polarity and boiling point due to dipole interactions . Its dual ketone functionality may enhance crystallinity.
Research Findings and Limitations
While direct studies on this compound are scarce, insights from analogous compounds suggest:
- Steric and Electronic Modulation : Substituents significantly alter reactivity. For example, electron-withdrawing groups (e.g., acetyl) enhance electrophilicity at the carbonyl, while aromatic groups (e.g., bromophenyl) enable diversification via coupling .
- Stereochemical Influence : The 3S configuration in all three compounds may direct asymmetric synthesis outcomes, though this requires validation for the ethenyl derivative.
Further studies are needed to confirm its physical constants and synthetic applications.
Preparation Methods
[1.1.1]Propellane-Based Synthesis
Photochemical reactions utilizing [1.1.1]propellane have emerged as a robust platform for constructing bicyclo[1.1.1]pentane frameworks, which can be further functionalized into cyclopentanone derivatives. In a representative procedure, irradiation of [1.1.1]propellane with acyl chlorides in dimethoxyethane (DME) solvent, catalyzed by nickel complexes and iridium photocatalysts, yields bicyclic ketones. For example, (3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)(3-(trifluoromethyl)phenyl)methanone was synthesized in 46% yield under 390 nm LED irradiation. Adapting this method, substituting the acyl chloride with a vinyl-containing analog could introduce the ethenyl group adjacent to the ketone.
Optimization Insights :
- Solvent Effects : DME outperforms THF and toluene, likely due to superior radical stabilization.
- Catalyst System : Ni(dtbbpy)Br₂ with [Ir(dFCF₃ppy)₂(dtbbpy)]PF₆ enhances electron transfer efficiency.
- Yield Limitations : Competing side reactions during radical recombination cap yields at ~60%.
Vinylcyclopropane Ring Expansion
Thermal and Catalytic Rearrangements
Vinylcyclopropanes undergo strain-driven ring expansion to cyclopentanes under thermal or transition-metal-catalyzed conditions. For (3S)-3-ethenylcyclopentan-1-one, a hypothetical route involves a vinylcyclopropane precursor bearing a ketone group. Heating at 150–200°C induces conrotatory ring-opening, forming the cyclopentanone skeleton while preserving the ethenyl substituent.
Stereochemical Considerations :
- The configuration of the starting cyclopropane dictates the stereochemistry of the product. For instance, a cis-divinylcyclopropane would yield a trans-disubstituted cyclopentanone.
- Chiral auxiliaries or asymmetric catalysis during cyclopropanation could enforce the desired (3S) configuration.
Case Study :
A model reaction converting vinylcyclopropane to vinylcyclopentane achieved 85% yield with 10 mol% Rh₂(OAc)₄. Adapting this with a ketone-functionalized cyclopropane could theoretically yield the target compound.
Asymmetric Catalytic Synthesis
Intramolecular Aldol Condensation
Chiral secondary amines, such as proline derivatives, catalyze asymmetric aldol reactions to form cyclopentanones. For example, (3S)-3-methylcyclopentan-1-one was synthesized via proline-catalyzed cyclization of a keto-aldehyde precursor. Extending this strategy, a γ,δ-unsaturated keto-aldehyde could cyclize to form this compound.
Key Parameters :
Transition-Metal-Catalyzed Asymmetric Hydrogenation
α,β-Unsaturated cyclopentanones undergo asymmetric hydrogenation to install chiral centers. Using a Ru-BINAP catalyst, this compound could be synthesized from 3-ethynylcyclopent-2-en-1-one with >95% ee.
Biocatalytic Approaches
Ketoreductase-Mediated Dynamic Kinetic Resolution
Biocatalytic cascades employing ketoreductases (KREDs) and imine reductases (IREDs) enable stereoselective amination and reduction. For instance, IRED-10 converted racemic 3-methylcyclohexan-1-one to (1S,3R)-1c with 94% conversion and 98:2 e.r.. Applying this system to a prochiral cyclopentanone precursor could yield this compound.
Procedure :
- Substrate : 3-Ethenylcyclopent-2-en-1-one.
- Enzymes : KRED for ketone reduction, IRED for reductive amination.
- Cofactor Recycling : Glucose dehydrogenase (GDH) regenerates NADPH.
Advantages :
- avoids harsh conditions.
- achieves near-perfect stereocontrol.
Functional Group Interconversion
Oxidation of 3-Ethenylcyclopentanol
(3S)-3-Ethenylcyclopentanol, synthesized via asymmetric reduction of 3-ethenylcyclopent-2-en-1-one, can be oxidized to the ketone. TEMPO/NaClO₂ or CrO₃-based protocols are effective, though stereochemical retention must be verified.
Case Study :
(1R,3S)-3-methylcyclopentan-1-ol was oxidized to (1R,3S)-3-methylcyclopentan-1-one using Jones reagent without racemization.
Comparative Analysis of Methods
Q & A
Q. Example Workflow :
Optimize geometry at B3LYP/6-31G(d) level.
Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Simulate reaction coordinates with a diene (e.g., 1,3-butadiene).
Basic Question: What synthetic routes are reported for this compound?
Methodological Answer:
- Cyclopentanone functionalization : Start with cyclopentanone and introduce the ethenyl group via Wittig or Heck reactions.
- Asymmetric catalysis : Employ chiral catalysts during key bond-forming steps to control the (3S) configuration .
- Purification : Use silica gel chromatography (hexane/ethyl acetate) followed by recrystallization in ethanol .
Yield Optimization :
Adjust stoichiometry of the ethenylating agent (1.2–1.5 equivalents) and monitor reaction progress via TLC .
Advanced Question: How do steric and electronic effects influence the biological activity of this compound derivatives?
Methodological Answer:
- Steric effects : Bulky substituents on the cyclopentane ring can hinder binding to enzyme active sites. Use molecular docking (e.g., AutoDock Vina) to predict interactions .
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) on the ethenyl moiety enhance electrophilicity, potentially increasing reactivity with nucleophilic residues in proteins .
- In vitro assays : Test derivatives against target enzymes (e.g., dehydrogenases) and correlate activity with Hammett σ values or calculated electrostatic potentials .
Case Study :
3-Ethyl-1-hydroxycyclopentane-1-carboxylic acid showed enhanced enzyme inhibition compared to non-ethylated analogues due to improved hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
